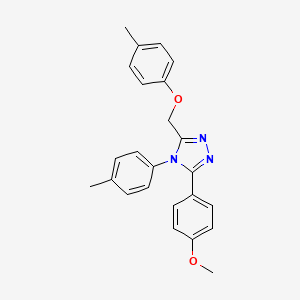
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Cyclization of Hydrazine Derivatives: Reacting hydrazine derivatives with carbonyl compounds.
1,3-Dipolar Cycloaddition: Using azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Specific details would depend on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Triazole compounds can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or attached substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Triazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
They exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine
Triazole compounds are key components in many pharmaceuticals, such as antifungal agents (e.g., fluconazole).
Industry
They are used in the development of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of triazole compounds varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: Another class of triazoles with different nitrogen atom positioning.
Imidazoles: Five-membered rings with two nitrogen atoms, known for similar biological activities.
Uniqueness
4H-1,2,4-Triazole derivatives are unique due to their specific nitrogen arrangement, which imparts distinct chemical and biological properties. Their versatility in forming various derivatives makes them valuable in multiple fields.
Conclusion
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex and versatile compound with significant potential in scientific research and industrial applications. Further exploration of its properties and reactions can lead to new discoveries and innovations.
Propiedades
Número CAS |
141079-00-7 |
|---|---|
Fórmula molecular |
C24H23N3O2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3O2/c1-17-4-10-20(11-5-17)27-23(16-29-22-12-6-18(2)7-13-22)25-26-24(27)19-8-14-21(28-3)15-9-19/h4-15H,16H2,1-3H3 |
Clave InChI |
DYLXPNPSPONDCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
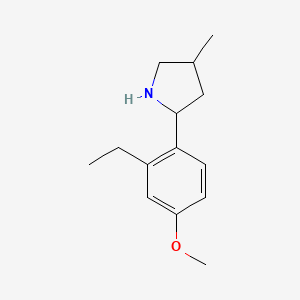
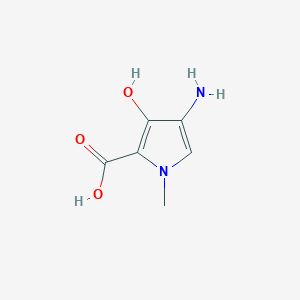
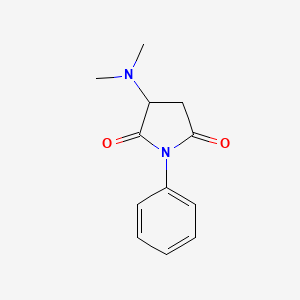
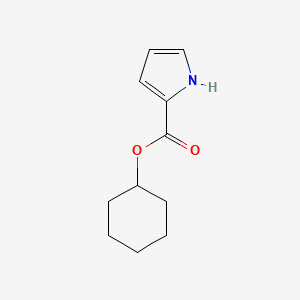
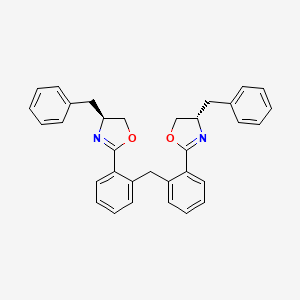
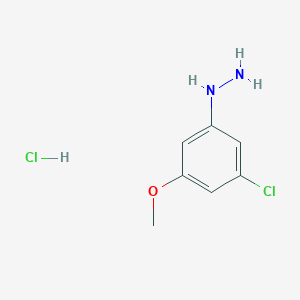
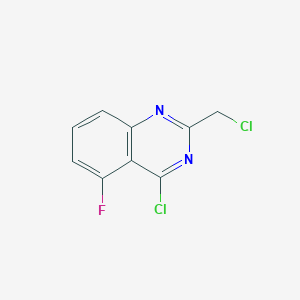
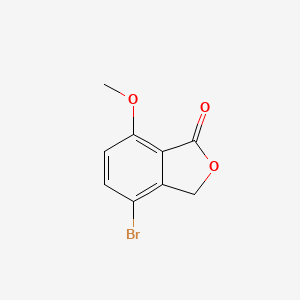

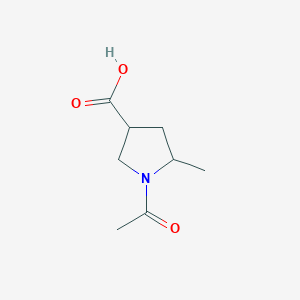
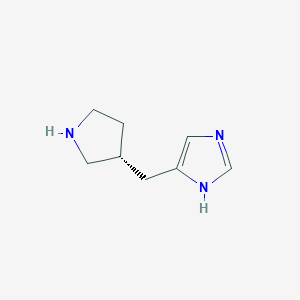
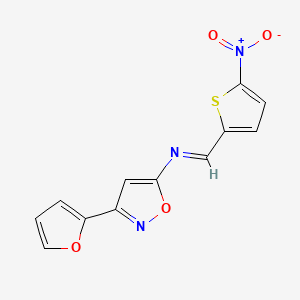
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
